molecular formula C7ClF13O B1304060 Tridecafluoroheptanoyl chloride CAS No. 52447-22-0

Tridecafluoroheptanoyl chloride

Cat. No.: B1304060
CAS No.: 52447-22-0
M. Wt: 382.5 g/mol
InChI Key: IAHVCTQMGIVZJU-UHFFFAOYSA-N
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Description

Tridecafluoroheptanoyl chloride is an organic fluoride which can be used as an organic intermediate . It is easily converted into carboxylic acids or salts used as surfactants .


Synthesis Analysis

The formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compound has been studied . The oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C7ClF13O . Its molecular weight is 382.51 .


Chemical Reactions Analysis

The study reports potential energy surfaces for reactions that govern oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . Central to computed pathways are dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .

Scientific Research Applications

Catalytic Applications

Tridecafluoroheptanoyl chloride plays a significant role in various catalytic processes, especially in palladium-catalyzed reactions. The trifluoromethyl group, closely related to this compound, is increasingly important in pharmaceutical and agrochemical compounds. It acts as a powerful electron density attractor within molecular frameworks, enhancing interactions with small molecules and proteins (Cho et al., 2010).

Photoaffinity Labeling

The compound and its derivatives have been utilized in photoaffinity labeling, a technique to study molecular interactions. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride, a relative of this compound, has shown promise in labeling enzymes, with less rearrangement compared to other diazoacyl reagents (Chowdhry, Vaughan, & Westheimer, 1976).

Membrane Technology

Superhydrophobic membranes, incorporating this compound, have been developed for membrane distillation processes. Such membranes show excellent separation performance and self-cleaning properties, making them suitable for applications like water purification (Hamzah & Leo, 2017).

Electrophilic Reactions

Trifluoromethanesulfinyl chloride, closely related to this compound, has been used for electrophilic trifluoromethylthiolation. This reagent offers a versatile approach for functionalizing various organic compounds, including benzothiophenes, benzofurans, and indenes (Jiang et al., 2018).

Rare Earth Element Extraction

The compound plays a role in the extraction of rare earth elements. Ionic liquids containing trifluoromethyl groups have been used for the efficient extraction of neodymium ions, indicating the potential of this compound in such processes (Panigrahi et al., 2016).

Antimicrobial Applications

Quaternized nanocellulose tri-iodide, incorporating this compound, has been evaluated as an antimicrobial agent. This innovative application highlights its potential in biomedical and water purification processes (Bansal et al., 2021).

Future Directions

Tridecafluoroheptanoyl chloride is used in the process for the preparation of Diacrylate with Polyfluorine chain . This indicates potential future directions in the field of polymer and materials science.

Biochemical Analysis

Biochemical Properties

Tridecafluoroheptanoyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s high electronegativity and hydrophobicity, resulting from the presence of fluorine atoms, enable it to form strong interactions with hydrophobic regions of proteins and enzymes. These interactions can lead to alterations in the conformation and activity of these biomolecules. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound can interact with membrane proteins, affecting their function and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. Its interaction with cell membranes can disrupt membrane integrity and fluidity, leading to altered cell signaling pathways and gene expression. The compound’s ability to modulate enzyme activity can also impact cellular metabolism, as key metabolic enzymes may be inhibited or activated. In some cases, this compound has been observed to induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression profiles. These cellular effects can ultimately influence cell function, proliferation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorinated structure allows it to form strong non-covalent interactions with hydrophobic regions of proteins and enzymes. This binding can lead to conformational changes in the target biomolecules, affecting their activity and function. For example, this compound can inhibit the activity of serine proteases by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. As the dosage increases, the compound’s inhibitory effects on enzymes and disruption of cellular processes become more pronounced. High doses of this compound can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed in animal studies, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites by modulating enzyme activity and gene expression. These changes in metabolic pathways can have downstream effects on cellular function and overall organismal health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes and accumulate in lipid-rich regions. Specific transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and concentration. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular processes. For example, this compound may target mitochondrial enzymes, affecting energy production and metabolic activity. The compound’s localization can also impact its stability and degradation, as different cellular compartments may have varying conditions that influence its chemical properties .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHVCTQMGIVZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382154
Record name Perfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52447-22-0
Record name Perfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroheptanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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